molecular formula C25H27N5O2 B10930019 [1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(furan-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10930019
M. Wt: 429.5 g/mol
InChI Key: DDRMAJPDOWGUKF-UHFFFAOYSA-N
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Description

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde with 4-(2-furylmethyl)piperazine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key metabolic processes in pathogens, leading to their death or reduced virulence.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-FURYLMETHYL)PIPERAZINO]METHANONE exhibits unique properties such as higher binding affinity to certain enzymes and better pharmacokinetic profiles. Similar compounds include:

These comparisons highlight the compound’s potential for further development in various scientific fields.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H27N5O2/c1-17-6-8-19(9-7-17)22-15-21(23-18(2)27-28(3)24(23)26-22)25(31)30-12-10-29(11-13-30)16-20-5-4-14-32-20/h4-9,14-15H,10-13,16H2,1-3H3

InChI Key

DDRMAJPDOWGUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CC=CO5

Origin of Product

United States

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